(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine

描述

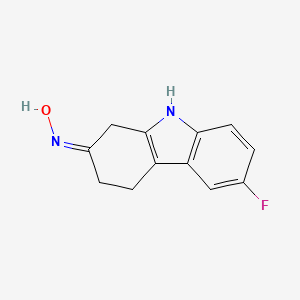

The compound “(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine” belongs to the tetrahydrocarbazole family, a class of heterocyclic structures notable for their fused indole and cyclohexane rings. This derivative is characterized by a fluorine substituent at position 6 of the tetrahydrocarbazole core and a hydroxylamine functional group attached to the nitrogen at position 2 in a ylidene configuration (Z stereochemistry). For instance, Patent No. 09/2018 (2018) describes the preparation of N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide, highlighting the incorporation of fluorine at position 6 to modulate biological activity . Additionally, the CAS registry entry for a structurally related compound, (NZ)-N-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylidene]hydroxylamine (CAS: 917-661-4), confirms the use of hydroxylamine moieties in nitrogen-linked ylidene systems, suggesting analogous synthetic routes for the target compound .

属性

分子式 |

C12H11FN2O |

|---|---|

分子量 |

218.23 g/mol |

IUPAC 名称 |

(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C12H11FN2O/c13-7-1-4-11-10(5-7)9-3-2-8(15-16)6-12(9)14-11/h1,4-5,14,16H,2-3,6H2/b15-8- |

InChI 键 |

LXOISCFAAKOVPU-NVNXTCNLSA-N |

手性 SMILES |

C\1CC2=C(C/C1=N\O)NC3=C2C=C(C=C3)F |

规范 SMILES |

C1CC2=C(CC1=NO)NC3=C2C=C(C=C3)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine typically involves the following steps:

Formation of the Tetrahydrocarbazole Core: The initial step involves the synthesis of the tetrahydrocarbazole core through a cyclization reaction. This can be achieved using a Fischer indole synthesis or a Pictet-Spengler reaction.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Hydroxylamine Group: The hydroxylamine group is introduced through the reaction of the corresponding ketone or aldehyde with hydroxylamine hydrochloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

化学反应分析

Types of Reactions

(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can yield amines or hydroxylamines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

作用机制

The mechanism of action of (NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibiting Enzymes: It can act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways.

Modulating Receptors: The compound may bind to receptors, altering their signaling pathways and leading to therapeutic effects.

Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and cellular functions.

相似化合物的比较

Structural and Functional Group Analogues

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()

- Core Structure : Benzodithiazine ring with chloro and methyl substituents.

- Functional Group : Hydrazine (NH-NH₂) instead of hydroxylamine (NH-OH).

- Key Properties : Exhibits strong IR absorption at 3235 cm⁻¹ (N-NH₂ stretch) and 1645 cm⁻¹ (C=N stretch), with NMR signals confirming methyl and chloro substituents .

- Comparison : The hydrazine group in this compound may confer different reactivity (e.g., nucleophilic addition vs. redox activity) compared to the hydroxylamine group in the target compound.

N-(2-Methoxyphenyl)hydroxylamine () Core Structure: Simple aromatic ring with methoxy and hydroxylamine substituents. Comparison: Unlike the tetrahydrocarbazole derivative, this compound lacks a fused heterocyclic core, resulting in lower structural complexity and distinct pharmacokinetic behavior.

Tetrahydrocarbazole Derivatives ()

N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Substituent: Chlorine at position 4.

N-{3-[(6-Methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide

- Substituent : Methyl at position 5.

- Activity : Methyl’s electron-donating properties could improve metabolic stability compared to halogenated analogues.

Table 1: Substituent Effects on Tetrahydrocarbazole Derivatives

| Position 6 Substituent | Electronic Effect | Potential Impact on Bioactivity |

|---|---|---|

| Fluoro (Target Compound) | Moderate EWG* | Enhanced binding affinity |

| Chloro | Strong EWG | Increased reactivity |

| Methyl | EDG** | Improved metabolic stability |

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Regulatory and Metabolic Considerations

- Hydroxylamine Derivatives (): Compounds like N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine are regulated under drug control laws due to structural similarities to psychoactive substances.

- Metabolic Stability: The fluorinated tetrahydrocarbazole core may resist CYP-mediated oxidation better than simpler aromatic hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine), which undergo rapid metabolism to carcinogenic metabolites .

生物活性

(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

The compound can be synthesized through the condensation of 6-fluoro-1,3,4,9-tetrahydrocarbazole with hydroxylamine under mild conditions. This reaction typically requires an acid catalyst to facilitate the formation of the oxime bond. The general reaction can be represented as follows:

Biological Activity

The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds related to tetrahydrocarbazoles exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds with similar structures have shown inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were recorded at 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .

Anticancer Activity

Tetrahydrocarbazole derivatives have been investigated for their anticancer potential:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549 with IC50 values around 226 µg/mL and 242.52 µg/mL respectively .

Case Studies

Several case studies highlight the biological activities of related compounds:

The exact mechanism by which this compound exhibits its biological activities is still under investigation. However, it is hypothesized that:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in microbial cells leading to cell death.

- Inhibition of Key Enzymes : The interaction with specific enzymes involved in bacterial cell wall synthesis may contribute to its antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。